molecular formula C11H10ClN3 B183864 N-benzyl-2-chloropyrimidin-4-amine CAS No. 71406-74-1

N-benzyl-2-chloropyrimidin-4-amine

Cat. No. B183864
CAS RN: 71406-74-1
M. Wt: 219.67 g/mol
InChI Key: QWRADTLPANSRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-chloropyrimidin-4-amine (N-Bz-2-Cl-Pym-4-Am) is an organic compound with a molecular formula of C9H10ClN3. It is a polar, colorless liquid that is soluble in water and ethanol. N-Bz-2-Cl-Pym-4-Am is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as a ligand in coordination complexes, and as a component of pharmaceuticals. N-Bz-2-Cl-Pym-4-Am has a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.

Scientific Research Applications

Application in Cancer Research

  • Scientific Field: Cancer Research
  • Summary of the Application: N-benzyl-2-phenylpyrimidin-4-amine derivatives, including N-benzyl-2-chloropyrimidin-4-amine, have been studied as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a known regulator of DNA damage response and a promising anticancer target .
  • Methods of Application: The research involved a quantitative high throughput screen of over 400,000 compounds and subsequent medicinal chemistry optimization of small molecules that inhibit the deubiquitinating activity of USP1/UAF1 .
  • Results or Outcomes: The research identified N-benzyl-2-phenylpyrimidin-4-amine derivatives with nanomolar USP1/UAF1 inhibitory potency. There was a strong correlation between compound IC50 values for USP1/UAF1 inhibition and activity in nonsmall cell lung cancer cells, specifically increased monoubiquitinated PCNA (Ub-PCNA) levels and decreased cell survival .

Application in Drug Synthesis

  • Scientific Field: Drug Synthesis
  • Summary of the Application: N-benzyl-2-chloropyrimidin-4-amine is used in the synthesis of various pharmacologically active decorated six-membered diazines .
  • Methods of Application: The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents were explored .
  • Results or Outcomes: The synthetic methodologies served molecules with improved druglikeness and ADME-Tox properties .

Application in Leukemia Treatment

  • Scientific Field: Leukemia Treatment
  • Summary of the Application: Pyrimidine derivatives, including N-benzyl-2-chloropyrimidin-4-amine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are particularly used in the modulation of myeloid leukemia .
  • Methods of Application: The research involved the synthesis of pyrimidine-based drugs and their application in the treatment of leukemia .
  • Results or Outcomes: Drugs like imatinib, Dasatinib, and nilotinib, which are pyrimidine-based, have been established as effective treatments for leukemia .

Application in Buchwald–Hartwig Reaction

  • Scientific Field: Organic Chemistry
  • Summary of the Application: N-benzyl-2-chloropyrimidin-4-amine is used in the Buchwald–Hartwig reaction, a powerful tool for forming carbon-nitrogen and carbon-carbon bonds .
  • Methods of Application: The reaction involves the use of different aromatic amines and N-benzyl-2-chloropyrimidin-4-amine using Pd 2 (dba) 3 and X-Phos under microwave irradiation .
  • Results or Outcomes: The reaction generates the desired N-tert-butyl-3-[[2-(arylamino)pyrimidin-4-yl]amino]benzenesulfonamide .

Application in Anticancer Activity against Nonsmall Cell Lung Cancer

  • Scientific Field: Cancer Research
  • Summary of the Application: N-benzyl-2-phenylpyrimidin-4-amine derivatives, including N-benzyl-2-chloropyrimidin-4-amine, have been studied as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a known regulator of DNA damage response and has been shown as a promising anticancer target .
  • Methods of Application: The research involved a quantitative high throughput screen of over 400,000 compounds and subsequent medicinal chemistry optimization of small molecules that inhibit the deubiquitinating activity of USP1/UAF1 .
  • Results or Outcomes: The research identified N-benzyl-2-phenylpyrimidin-4-amine derivatives with nanomolar USP1/UAF1 inhibitory potency. Moreover, there was a strong correlation between compound IC50 values for USP1/UAF1 inhibition and activity in nonsmall cell lung cancer cells .

Application in Pazopanib Synthesis

  • Scientific Field: Drug Synthesis
  • Summary of the Application: N-benzyl-2-chloropyrimidin-4-amine is used in the synthesis of Pazopanib, a drug used for the treatment of renal cell carcinoma .
  • Methods of Application: The synthesis of Pazopanib involves the reaction of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide in refluxing acidified isopropanol .
  • Results or Outcomes: The reaction resulted in the formation of Pazopanib hydrochloride salt in 97% yield .

properties

IUPAC Name

N-benzyl-2-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-11-13-7-6-10(15-11)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRADTLPANSRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364856
Record name N-benzyl-2-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195568
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzyl-2-chloropyrimidin-4-amine

CAS RN

71406-74-1
Record name N-benzyl-2-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloropyrimidine (0.15 g, 1.0 mmol), benzylamine (0.109 ml, 1.0 mmol) in THF was added DIPEA (0.526ml, 3.0 mmol) and the reaction was heated at reflux for 2 hours resulting in formation of a 4:1 mixture of regioisomers (desired versus undesired) by TLC (5% Methanol:methylene chloride). The reaction was stripped down in vacuo and purified by silica column (eluent: 2% methanol:methylene chloride) giving 0.12 g (0.548 mmol) of desired product 10 in 54% yield. LC/MS (M+1)=220
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.109 mL
Type
reactant
Reaction Step One
Name
Quantity
0.526 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
54%

Synthesis routes and methods II

Procedure details

A solution of 2,4-dichloropyrimidine (0.500 g, 3.36 mmol) in isopropanol (10 mL) was cooled to 0° C., and benzylamine (0.360 g, 0.37 mL, 3.36 mmol) was added. N,N-Diisopropylethylamine (0.434 g, 0.58 mL, 3.4 mmol) was added and the mixture was allowed to warm to room temperature over 15 h. The resulting white suspension was concentrated to afford a white solid. This material was purified via column chromatography on silica gel (gradient elution with 0-50% ethyl acetate-hexane) to afford benzyl-(2-chloropyrimidin-4-yl)amine as a white solid. MS (MH+) 220.1; Calculated 219.68 for C11H10ClN3.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
0.58 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-chloropyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-chloropyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-chloropyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-chloropyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-chloropyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-chloropyrimidin-4-amine

Citations

For This Compound
7
Citations
B Sadek, A Schreeb, JS Schwed… - Drug Design …, 2014 - Taylor & Francis
A small series of compounds containing derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine (compounds 2–7) was synthesized and tested for binding affinity to human histamine H …
Number of citations: 15 www.tandfonline.com
T Mohamed, X Zhao, LK Habib, J Yang… - Bioorganic & medicinal …, 2011 - Elsevier
A novel class of 2,4-disubstituted pyrimidines (7a–u, 8a–f, 9a–e) that possess substituents with varying steric and electronic properties at the C-2 and C-4 positions, were designed, …
Number of citations: 65 www.sciencedirect.com
W Sun, S Hu, S Fang, H Yan - Bioorganic Chemistry, 2018 - Elsevier
Vascular endothelial growth factor receptor-2 (VEGFR-2) plays a crucial role in tumor angiogenesis, and inhibition of the VEGFR-2 signaling pathway has already become an attractive …
Number of citations: 29 www.sciencedirect.com
TF Chou, K Li, KJ Frankowski, FJ Schoenen… - …, 2013 - Wiley Online Library
To discover more potent p97 inhibitors, we carried out a structure–activity relationship study of the quinazoline scaffold previously identified from our HTS campaigns. Two improved …
SS AlNeyadi, A Adem, N Amer, MA Ghattas… - Results in …, 2021 - Elsevier
The anti-diabetic activities of a series of chloropyrimidine derviatives 2a-k and 4a-k were investigated after they were designed, synthesized, and docked against the GLP-1 receptor …
Number of citations: 1 www.sciencedirect.com
KF Chen, KC Pao, JC Su, YC Chou, CY Liu… - Bioorganic & medicinal …, 2012 - Elsevier
Cancerous inhibitor of PP2A (CIP2A) is a novel human oncoprotein that inhibits PP2A, contributing to tumor aggressiveness in various cancers. Several studies have shown that …
Number of citations: 46 www.sciencedirect.com
D Yao, Y Zhou, L Zhu, L Ouyang, J Zhang… - European Journal of …, 2017 - Elsevier
… N-benzyl-2-chloropyrimidin-4-amine (9) 1 H NMR (400 MHz, CDCl 3 ), δ (ppm): 8.00 (1H, d, J = 5.6 Hz), 7.38–7.30 (5H, m), 6.23 (1H, d, J = 5.9 Hz), 4.55 (2H, s); 13 C NMR (100 MHz, …
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.